2-(Dimethylamino)ethyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of 2-(Dimethylamino)ethyl benzoate involves the use of p-(Dimethylamino)benzaldehyde as a raw material. Optimal synthesis conditions have been identified, including a reaction temperature of 83-85°C, using p-toluene sulfonit as the catalyst, resulting in a yield rate of 66.7% (Lu Song-zhu, 2005).
Molecular Structure Analysis
Molecular structure analysis through techniques such as Raman spectroscopy has elucidated the solute-solvent interactions of similar compounds, providing insights into the molecular mechanisms and interactions in condensed phases. This analysis sheds light on the influence of solvent polarity and hydrogen bonding strength on the compound's vibrational frequencies (M. M. Mitambo & G. Loppnow, 1996).
Chemical Reactions and Properties
2-(Dimethylamino)ethyl benzoate participates in various chemical reactions, forming heterocyclic compounds and serving as a versatile reagent in the synthesis of polyfunctional systems. For instance, it reacts with carbocyclic and heterocyclic 1,3-diketones to afford substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and other derivatives, highlighting its role in the synthesis of fused pyranones and other complex heterocyclic systems (Brina Ornik et al., 1990).
Scientific Research Applications
Application in Stimuli-Responsive Polymersomes
Scientific Field: Polymer Science and Drug Delivery Systems
Methods of Application: The copolymers were synthesized via RAFT . The properties of the polymersomes, including their response to pH and temperature, were analyzed using GPC, 1H-NMR, and FTIR .
Results or Outcomes: The polymersomes were found to have a hydrophilic inner core and a diameter of around 80 nm . They showed dual stimulus-response to pH and temperature, making them potential platforms for gene delivery and nanoreactors .
Application in Gene Delivery
Scientific Field: Biomedical Engineering and Gene Therapy
Methods of Application: PDMAEMA and its copolymers are synthesized and used to form nanogels loaded with drugs . These nanogels interact with the mucosal gel layer of a mucosal membrane .
Results or Outcomes: PDMAEMA nanogels have been used as ocular drug delivery systems and in anticancer therapy as a drug delivery system of doxorubicin .
Application in UV-Curing Coatings and Inks
Scientific Field: Materials Science and Engineering
Methods of Application: The compound is mixed with unsaturated prepolymers and exposed to UV light, which initiates the polymerization process .
Results or Outcomes: The result is a cured coating or ink that is resistant to various environmental factors .
Application in Sunscreens and Cell Encapsulation
Scientific Field: Biomedical Engineering and Dermatology
Methods of Application: In sunscreens, the compound is mixed with other ingredients to form a cream or lotion that can be applied to the skin . In cell encapsulation, it is used to initiate the polymerization process under visible light .
Results or Outcomes: The sunscreen protects the skin from harmful UV rays . In cell encapsulation, the compound helps to create a protective layer around the cells .
Application in UV-Curing Coatings and Inks
Scientific Field: Materials Science and Engineering
Methods of Application: The compound is mixed with unsaturated prepolymers and exposed to UV light, which initiates the polymerization process .
Results or Outcomes: The result is a cured coating or ink that is resistant to various environmental factors .
Application in Dental Materials
Methods of Application: The compound is mixed with camphorquinone (CQ) and other ingredients to form a composite, which is then used in the fabrication of photosensitizers in dental materials .
Results or Outcomes: The composite formed is self-adhesive and is used in the fabrication of photosensitizers in dental materials .
Safety And Hazards
While specific safety and hazard information for 2-(Dimethylamino)ethyl benzoate is not provided in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
2-(dimethylamino)ethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSGODDTWRXQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062251 | |
Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl benzoate | |
CAS RN |
2208-05-1 | |
Record name | 2-Dimethylaminoethyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminoethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)ethyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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